molecular formula C7H11N3 B2661658 1-Cyclobutyl-1H-imidazol-2-amine CAS No. 1691036-66-4

1-Cyclobutyl-1H-imidazol-2-amine

Cat. No.: B2661658
CAS No.: 1691036-66-4
M. Wt: 137.186
InChI Key: ZVUMKCNUSUUFQL-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1H-imidazol-2-amine is a heterocyclic compound featuring an imidazole ring substituted with a cyclobutyl group. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent reactions, which are efficient and scalable. For instance, the Van Leusen reaction, involving the cyclization of aryl methyl ketones, 2-aminobenzyl alcohols, and p-toluene sulfonyl methyl isocyanide in the presence of co-catalysts like I2/FeCl3, is a notable method .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkyl halides and amines are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.

Scientific Research Applications

1-Cyclobutyl-1H-imidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and disrupting biological pathways. This coordination ability makes it a valuable scaffold in drug design .

Comparison with Similar Compounds

Uniqueness: 1-Cyclobutyl-1H-imidazol-2-amine stands out due to its cyclobutyl substitution, which imparts unique steric and electronic properties. This makes it a versatile compound for developing novel pharmaceuticals and materials.

Properties

IUPAC Name

1-cyclobutylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-7-9-4-5-10(7)6-2-1-3-6/h4-6H,1-3H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUMKCNUSUUFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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